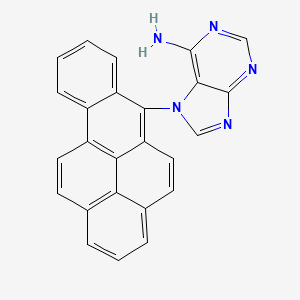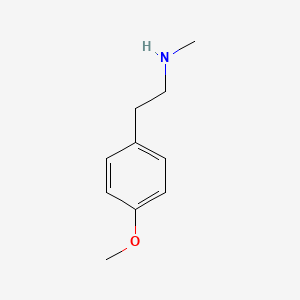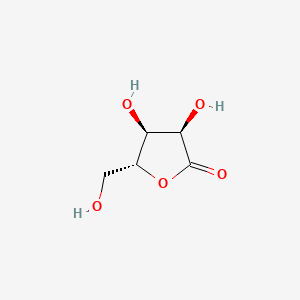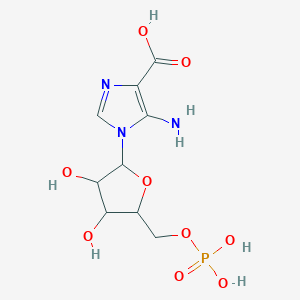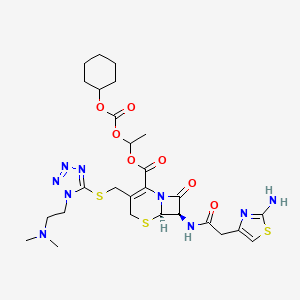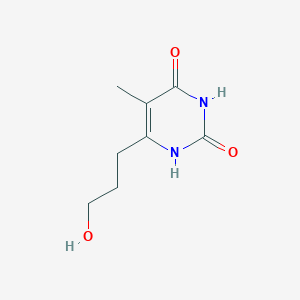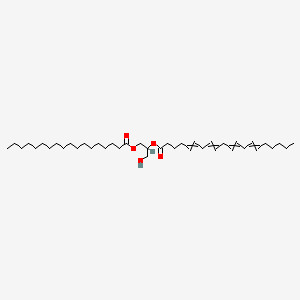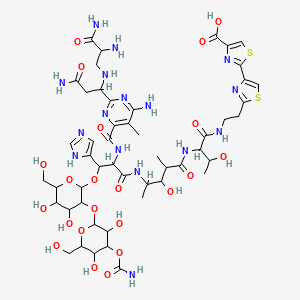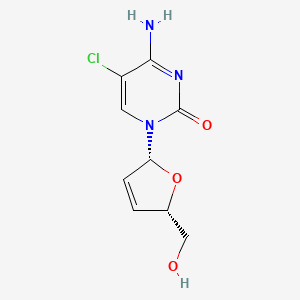
2/',3/'-Didehydro-2/',3/'-dideoxy-5-chlorocytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but has modifications that make it useful in various scientific and medical applications. This compound is particularly noted for its potential antiviral properties, especially against HIV.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine typically involves the transformation of ribonucleosides into their corresponding 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives. This process includes radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous Bu3SnH and AIBN, respectively .
Industrial Production Methods
An economical process for large-scale production involves the use of deoxyuridine derivatives as raw materials. This method is cost-effective and allows for easy reaction, separation, and purification .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include tris(trimethylsilyl)silane, 1,1’-azobis(cyclohexanecarbonitrile), and bromoethane. The conditions often involve radical deoxygenation and the use of environmentally friendly reagents .
Major Products Formed
The major products formed from these reactions are various 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives, which have significant antiviral properties .
Wissenschaftliche Forschungsanwendungen
2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine has several scientific research applications:
Chemistry: It is used in the synthesis of other nucleoside analogs.
Biology: It is studied for its potential antiviral properties, particularly against HIV.
Medicine: It is explored as a potential therapeutic agent for viral infections.
Wirkmechanismus
The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine involves its incorporation into viral DNA, where it acts as a chain terminator. The lack of a 3’-OH group in the incorporated nucleoside analog prevents the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zalcitabine (ddC): Another nucleoside analog with antiviral properties.
Didanosine (ddI): Used as an antiviral agent.
Stavudine (d4T): Known for its antiviral activity.
Uniqueness
2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine is unique due to its specific structural modifications, which enhance its antiviral properties and make it a valuable compound in scientific research and medical applications .
Eigenschaften
CAS-Nummer |
124743-30-2 |
|---|---|
Molekularformel |
C9H10ClN3O3 |
Molekulargewicht |
243.65 g/mol |
IUPAC-Name |
4-amino-5-chloro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H10ClN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1 |
InChI-Schlüssel |
KOERXKFNWWUHEL-CAHLUQPWSA-N |
SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)Cl |
Isomerische SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)Cl |
Kanonische SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)Cl |
Key on ui other cas no. |
124743-30-2 |
Synonyme |
2',3'-didehydro-2',3'-dideoxy-5-chlorocytidine D4CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


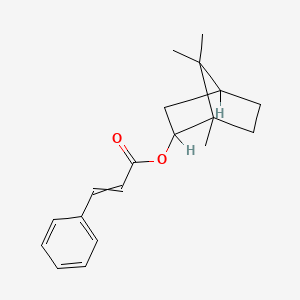
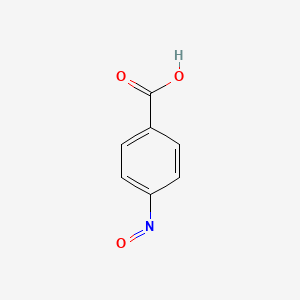
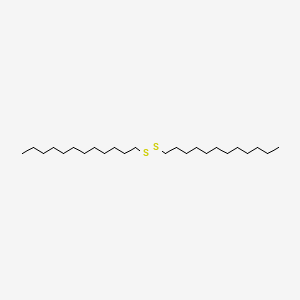
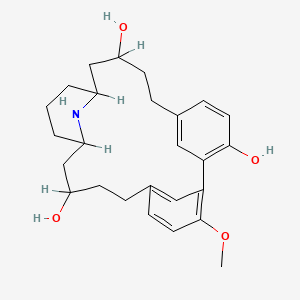
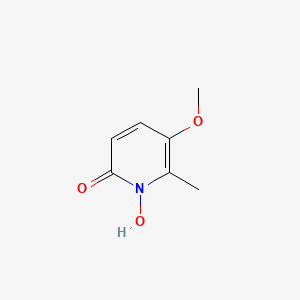
![1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate](/img/structure/B1215159.png)
